{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine
Description
Properties
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-7H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDICTQOUPYDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the molecular formula and a melting point ranging from 198°C to 200°C. Its structure is characterized by an imidazo-thiazole framework, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with imidazo-thiazole scaffolds. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects on B16F10 melanoma cells. The IC50 values were determined through MTT assays, showing significant antiproliferative effects at concentrations as low as 5 µM after 72 hours of treatment.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Notably, similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production.
- Research Findings : A related study indicated that imidazo-thiazole derivatives could inhibit tyrosinase with IC50 values ranging from 0.51 µM to over 200 µM depending on the substituents present on the phenyl ring . This suggests that this compound may possess similar inhibitory properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazo-thiazole compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest in the G1 phase, thereby inhibiting cell division.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 6-Phenylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine is its potential as an anticancer agent. Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study: Pancreatic Ductal Adenocarcinoma
A study evaluated the efficacy of imidazo[2,1-b]thiazole derivatives against pancreatic ductal adenocarcinoma. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis in cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15.4 | Panc-1 |
| Compound B | 12.7 | MiaPaCa-2 |
Toxicological Studies
Toxicological assessments are vital for evaluating the safety profile of 6-Phenylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine. Studies have indicated that while the compound exhibits potent anticancer effects, it also requires careful evaluation for potential toxicity in normal cells.
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (in rodents) |
| Genotoxicity | Negative in Ames test |
Antimicrobial Activity
In addition to its anticancer properties, 6-Phenylimidazo[2,1-b][1,3]thiazol-5-ylmethanamine has shown potential antimicrobial activity against various pathogens. Research indicates that certain derivatives can inhibit bacterial growth effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Substituent Effects on COX-2 Inhibition
The methanamine group at the C-5 position is critical for COX-2 activity. Key findings from analogs include:
- Dimethylation : The N,N-dimethyl group in 6a enhances both potency and selectivity compared to the primary amine (5 ), likely due to improved hydrophobic interactions within the COX-2 active site .
- Bulkier Substituents : Compounds with larger substituents (e.g., thiazol-2-amine linked via ethenyl groups) show reduced activity (IC₅₀ ~100,000 nM), indicating steric hindrance or improper binding .
Role of the Phenyl Ring and Sulfonyl Modifications
The phenyl ring at the 6-position can be further substituted to optimize activity:
Comparison with Imidazo[2,1-b]thiazole Derivatives in Other Therapeutic Areas
- Antioxidant Chalcones : Imidazo thiazole chalcones (e.g., (2E)-1-phenyl-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-one ) replace the methanamine with a chalcone moiety, shifting activity toward antioxidant applications (DPPH radical scavenging) rather than COX inhibition .
- FtsZ Inhibitors : Bis-imidathiazole hybrids (e.g., 3,3-bis(6-chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one ) exhibit antibacterial activity by targeting cell division protein FtsZ, demonstrating the scaffold's versatility .
Key Structural Insights and Trends
Methanamine Optimization : Small, polar substituents (e.g., -N(CH₃)₂) maximize COX-2 inhibition, while bulkier groups reduce potency.
Electron-Withdrawing Groups : Sulfonyl or halogen substituents on the phenyl ring enhance binding affinity and selectivity.
Scaffold Flexibility : The imidazo[2,1-b]thiazole core accommodates diverse modifications, enabling applications in inflammation, oncology, and infectious diseases.
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiazole Core
-
- Ethyl 2-aminothiazole-4-carboxylate or 2-aminothiazole derivatives
- 2-Bromoacetophenone or substituted α-bromo ketones
Procedure:
Ethyl 2-aminothiazole-4-carboxylate (20 mmol) is dissolved in acetone and reacted with 2-bromoacetophenone (20 mmol) under reflux for approximately 8 hours. The reaction mixture is then concentrated and basified to pH 8–9 using 15% ammonium hydroxide, followed by extraction with dichloromethane. The crude product is further refluxed in an ethanol-water-NaOH mixture and acidified to precipitate the imidazo[2,1-b]thiazole derivative as a white solid.Yields and Characterization:
Yields are generally high (around 79%), with melting points in the range of 221–223 °C. Characterization by ^1H and ^13C NMR confirms the structure with characteristic signals for the imidazole and thiazole protons and carbons.
Introduction of the Methanamine Group
Halomethylation and Amination:
The 5-position of the imidazo[2,1-b]thiazole ring can be functionalized by reaction with chloroacetyl chloride under reflux in 1,4-dioxane to form 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones. These intermediates are then reacted with thioureas or amines under microwave-assisted conditions to yield the corresponding amine-substituted derivatives.Microwave-Assisted Hantzsch Thiazole Synthesis:
This method involves reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation, providing efficient synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in excellent yields (89–95%). The microwave method offers mild conditions, short reaction times, and straightforward work-up.
Alternative Cyclization Approaches
Intramolecular Cyclization Under Basic Conditions:
Reduction of 4-(4-bromophenyl)thiazole-2-amine with DMF-DMA followed by reaction with ethyl bromoacetate leads to intramolecular cyclization forming imidazo[2,1-b]thiazoles. This method is useful for synthesizing substituted imidazo[2,1-b]thiazoles with various aryl groups.Reflux with 2-Bromoacetyl Derivatives:
Refluxing 2-aminothiazole with 4-bromoacetyl-substituted heterocycles in ethanol also facilitates the formation of imidazo[2,1-b]thiazole derivatives, enabling functional diversity at the 5-position.
Summary Table of Preparation Methods
Research Findings and Analysis
Microwave-Assisted Synthesis Advantages:
The microwave-assisted Hantzsch thiazole synthesis is notable for its efficiency, high yields (up to 95%), and mild reaction conditions, reducing reaction times significantly compared to conventional heating. The process also allows for easy work-up and purification.Structural Confirmation:
Compounds synthesized via these methods are confirmed by NMR spectroscopy, showing characteristic chemical shifts for the imidazole and thiazole rings, as well as the amine functionalities. The presence of C=N signals around δ 164 ppm in ^13C NMR and broad singlets near δ 11 ppm in ^1H NMR are indicative of the 2-aminothiazole ring system.Versatility of the Synthetic Routes: The described methods allow for the introduction of various substituents on the phenyl ring and at the 5-position, enabling the synthesis of a library of derivatives for biological evaluation. This versatility is crucial for drug discovery applications where structure-activity relationship (SAR) studies are essential.
Q & A
Q. What are the common synthetic routes for {6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine and its derivatives?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Microwave-assisted Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation yields N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines .
- Ionic liquid-promoted one-pot synthesis : Using [Bmim]Br as a solvent/catalyst, 1-((6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine derivatives are synthesized efficiently .
- Gold-catalyzed cyclization : Atom-economic cyclization of 2-alkynylthioimidazoles with Au catalysts produces 5-substituted 7H-imidazo[2,1-b][1,3]thiazines .
Q. How is the structural characterization of this compound validated?
- X-ray crystallography : Tools like SHELXL and SIR97 are used for crystal structure determination and refinement. SHELXL is particularly robust for small-molecule refinement, while SIR97 integrates direct methods and Fourier refinement .
- NMR and mass spectrometry : ¹H-NMR (e.g., δ 7.16–8.52 ppm for aromatic protons) and HRMS confirm molecular identity, as seen in derivatives like 24f .
Q. What preliminary biological activities have been reported for this scaffold?
- Kinase inhibition : Derivatives show activity against FLT3 (IC₅₀ ~1.2–1.4 μM) and pan-RAF kinases, with in vivo anti-melanoma efficacy .
- COX-2 selectivity : N,N-dimethyl analogs exhibit IC₅₀ values of 1.2–1.4 μM, comparable to reference inhibitors like celecoxib .
Advanced Research Questions
Q. How can molecular docking guide the design of potent derivatives?
Docking studies (e.g., using AutoDock or Schrödinger Suite) reveal key interactions:
- Hydrogen bonding : The methanamine group forms H-bonds with COX-2's Arg120 and Tyr355 .
- Hydrophobic pockets : The phenyl and thiazole moieties fit into hydrophobic regions of FLT3 or RAF kinases, enhancing binding affinity .
- Electrostatic complementarity : Sulfonamide groups in derivatives align with charged residues in target active sites .
Q. What strategies address contradictions in biological data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 1.6 μM for COX-2 inhibitors) may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Replicate experiments under controlled parameters .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from secondary effects .
- Metabolic stability checks : Evaluate cytochrome P450 interactions to rule out false positives due to compound degradation .
Q. How can structure-activity relationships (SAR) optimize selectivity?
- Substituent effects : Introducing 4-(methylsulfonyl)phenyl groups enhances COX-2 selectivity by 10-fold over COX-1 .
- Scaffold rigidity : Fused phenyl rings (e.g., Friedel-Crafts acylation products) improve binding to FLT3’s ATP-binding pocket .
- Polar vs. nonpolar side chains : Methanamine derivatives with N,N-dimethylation show improved solubility without compromising target engagement .
Q. What methods validate target engagement in cellular models?
- Western blotting : Monitor phosphorylation of downstream targets (e.g., ERK for RAF inhibitors) .
- Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of FLT3 or COX-2 in lysates .
- CRISPR knockouts : Ablate target genes (e.g., IDO1) to verify on-mechanism activity in assays .
Q. How is isoform selectivity achieved in kinase inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
